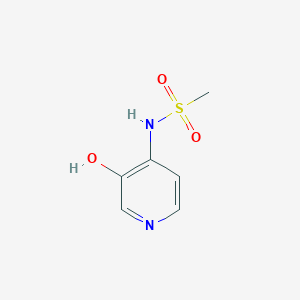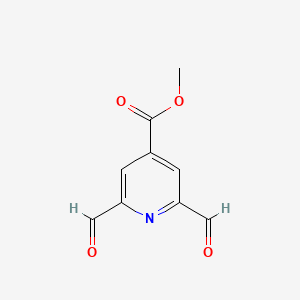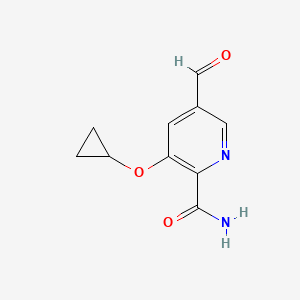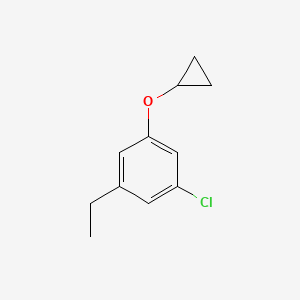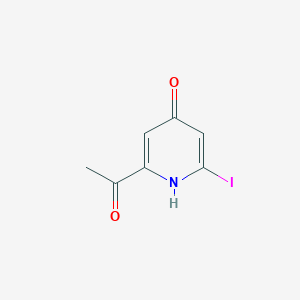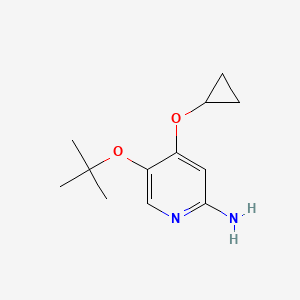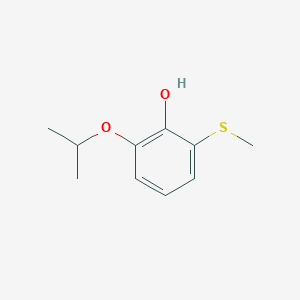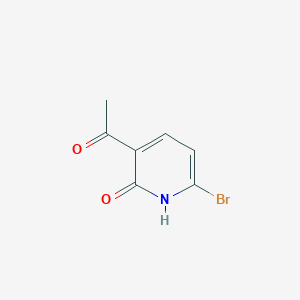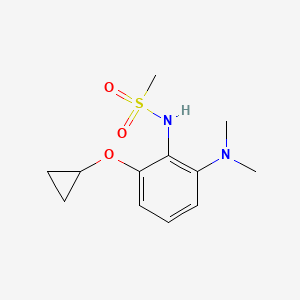
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and a dimethylamino group attached to a phenyl ring, along with a methanesulfonamide group.
Métodos De Preparación
The synthesis of N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-6-(dimethylamino)aniline with methanesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Methyl-5-(dimethylamino)phenyl)methanesulfonamide: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)acetamide: This compound has an acetamide group instead of a methanesulfonamide group.
N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
1243363-19-0 |
|---|---|
Fórmula molecular |
C12H18N2O3S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
N-[2-cyclopropyloxy-6-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-14(2)10-5-4-6-11(17-9-7-8-9)12(10)13-18(3,15)16/h4-6,9,13H,7-8H2,1-3H3 |
Clave InChI |
QYQGSGYXLPBBCJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


